Etretinate

概要

説明

Etretinate is a synthetic aromatic retinoid developed by Hoffmann–La Roche. It was approved by the United States Food and Drug Administration in 1986 for the treatment of severe psoriasis. This compound is a second-generation retinoid, which means it is chemically modified from the first-generation retinoids to improve efficacy and reduce side effects. due to its high risk of causing birth defects, it was withdrawn from the Canadian market in 1996 and the United States market in 1998. Despite this, it remains available in Japan under the trade name Tigason .

科学的研究の応用

Etretinate has been extensively studied for its applications in various fields:

Chemistry: this compound is used as a model compound to study the behavior of retinoids and their derivatives in chemical reactions.

Biology: In biological research, this compound is used to investigate the effects of retinoids on cellular differentiation and proliferation.

Medicine: this compound was primarily used to treat severe psoriasis. .

Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new retinoid-based therapies.

Safety and Hazards

将来の方向性

Etretinate was taken off the market in Canada in 1996 and America in 1998 due to the risk of birth defects . It remains on the market in Japan as Tigason . Its greatest immediate value is in the control of eruptive and treatment-resistant psoriasis, and in its potential for use in combination with other therapy to improve the response .

作用機序

The mechanism of action of etretinate is not fully understood. it is believed to work by binding to retinoic acid receptors in the skin, which helps normalize the growth cycle of skin cells. This compound interferes with the terminal differentiation of keratinocytes, thereby reducing excessive cell growth and keratinization seen in conditions like psoriasis. Additionally, this compound enhances the binding of cyclic adenosine monophosphate to the regulatory subunit of cyclic adenosine monophosphate-dependent protein kinases, further modulating cellular processes .

生化学分析

Biochemical Properties

Etretinate is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It is thought to bind to the retinoic acid receptors and enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases .

Cellular Effects

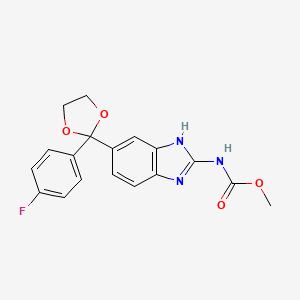

The active metabolite responsible for this compound’s effects, acitretin, is a retinoid . Retinoids, having a structure similar to vitamin A, are involved in the normal growth of skin cells . Acitretin works by inhibiting the excessive cell growth and keratinisation, a process by which skin cells become thickened due to the deposition of a protein within them . This results in the reduction of the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

This compound is highly lipophilic and is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy . In cell culture studies, this compound dose-dependently decreased the PICP concentration in the medium of fibroblasts from both healthy subjects and patients .

Metabolic Pathways

This compound is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted .

Transport and Distribution

Due to its lipophilic nature, this compound is stored in adipose tissue from where it is slowly released . This allows this compound to have a prolonged effect even after the cessation of treatment .

Subcellular Localization

Given its lipophilic nature and its storage in adipose tissue, it can be inferred that this compound likely localizes to lipid-rich areas within cells .

準備方法

Etretinate is synthesized through a multi-step process involving the reaction of acitretin with an active reagent such as 1,1’-carbonyldiimidazole. This reaction is followed by the addition of ethanol or an alkali or alkaline earth ethanolate to produce this compound . The industrial production of this compound involves stringent reaction conditions to ensure high purity and yield. The synthetic route can be summarized as follows:

Reaction of Acitretin with 1,1’-Carbonyldiimidazole: This step forms an intermediate compound.

Addition of Ethanol or Alkali/Alkaline Earth Ethanolate: This step converts the intermediate into this compound.

化学反応の分析

Etretinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its active metabolite, acitretin. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of less active or inactive metabolites. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions include acitretin and other metabolites that may have varying degrees of biological activity .

類似化合物との比較

Etretinate is often compared with other retinoids, particularly acitretin and isotretinoin:

Acitretin: Acitretin is the active metabolite of this compound and has a similar mechanism of action.

Isotretinoin: Isotretinoin is another retinoid used primarily for the treatment of severe acne.

Other similar compounds include tretinoin, adapalene, and tazarotene, which are used for various dermatological conditions. Each of these compounds has unique properties that make them suitable for specific therapeutic applications .

特性

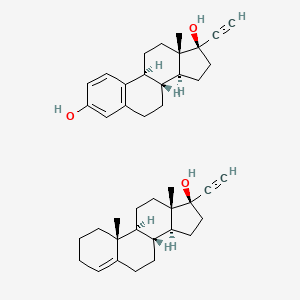

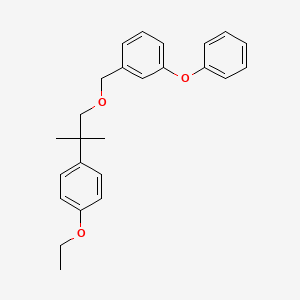

IUPAC Name |

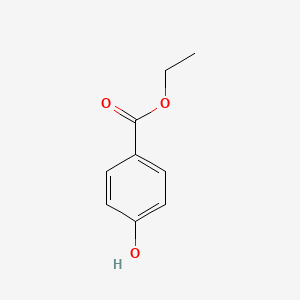

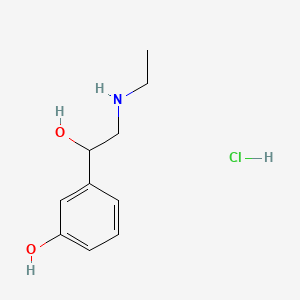

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-DJRRULDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023036 | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.2X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS RN |

54350-48-0 | |

| Record name | Etretinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etretinate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etretinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-105 °C | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of etretinate?

A1: While the exact mechanism of action remains unclear, research suggests that this compound influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []

Q2: How does this compound impact inflammation in psoriasis?

A2: Studies indicate that this compound exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, this compound treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).

Q4: How does the presence of food affect this compound absorption?

A4: Studies reveal that consuming this compound with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of this compound.

Q5: How does alcohol consumption affect acitretin metabolism in relation to this compound?

A5: Research shows that alcohol consumption can influence the conversion of acitretin to this compound in patients. [] This metabolic conversion is significant as it leads to the formation of this compound, which has a much longer half-life and therefore, a prolonged teratogenic risk.

Q6: What is the impact of this compound on the absorption of hydrophilic and lipophilic compounds?

A6: Research indicates that this compound does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []

Q7: How is this compound distributed in the body?

A7: this compound demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of this compound have been detected in the adrenal glands during autopsy studies. []

Q8: What is the elimination half-life of this compound?

A8: this compound exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]

Q9: What are the known teratogenic risks associated with this compound?

A9: this compound is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.

Q10: What musculoskeletal side effects have been reported with this compound use?

A10: Long-term treatment with high doses of this compound has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []

Q11: Have there been attempts to develop targeted delivery systems for this compound?

A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for this compound to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.

Q12: What analytical methods are employed to measure this compound and its metabolites in biological samples?

A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of this compound, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。